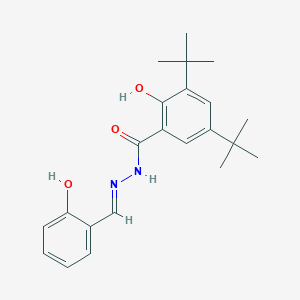![molecular formula C19H15FN2O3S B6060726 3-{[(4-fluorophenyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B6060726.png)
3-{[(4-fluorophenyl)amino]sulfonyl}-N-phenylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[(4-fluorophenyl)amino]sulfonyl}-N-phenylbenzamide is a chemical compound that belongs to the class of sulfonamides. It is commonly known as FABS and has been used extensively in scientific research due to its unique properties. FABS is a white crystalline solid that is soluble in organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).
Mécanisme D'action
FABS inhibits the activity of CAIX by binding to its active site. CAIX is an enzyme that catalyzes the conversion of carbon dioxide to bicarbonate and protons. This reaction plays an important role in regulating the pH of cancer cells, which is essential for their survival and growth. By inhibiting the activity of CAIX, FABS disrupts the pH regulation of cancer cells, leading to their death.
Biochemical and Physiological Effects:
FABS has been shown to have several biochemical and physiological effects. It inhibits the growth of cancer cells by inducing apoptosis, which is a programmed cell death mechanism. FABS also inhibits the migration and invasion of cancer cells, which is essential for their metastasis. Additionally, FABS has been shown to inhibit the formation of new blood vessels, which is essential for the growth and survival of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
FABS has several advantages for lab experiments. It is a potent inhibitor of CAIX, which makes it a valuable tool for studying the role of CAIX in cancer progression. FABS is also highly specific for CAIX, which minimizes the off-target effects. However, FABS has some limitations as well. It is not very soluble in water, which makes it difficult to use in aqueous solutions. Additionally, FABS has a relatively short half-life, which limits its effectiveness in vivo.
Orientations Futures
There are several future directions for the use of FABS in scientific research. One direction is to study the effectiveness of FABS in combination with other cancer therapies like chemotherapy and radiation therapy. Another direction is to develop more potent and selective inhibitors of CAIX based on the structure of FABS. Additionally, FABS can be used to study the role of CAIX in other diseases like osteoporosis and glaucoma.
Méthodes De Synthèse
The synthesis of FABS involves the reaction of 4-fluoroaniline with benzenesulfonyl chloride in the presence of a base like triethylamine. The resulting product is then reacted with N-phenylbenzamide in the presence of a coupling reagent like 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) to yield FABS. The overall yield of this reaction is around 60%.
Applications De Recherche Scientifique
FABS has been used extensively in scientific research due to its unique properties. It is a potent inhibitor of carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells. FABS has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been used as a tool to study the role of CAIX in cancer progression and metastasis.
Propriétés
IUPAC Name |
3-[(4-fluorophenyl)sulfamoyl]-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O3S/c20-15-9-11-17(12-10-15)22-26(24,25)18-8-4-5-14(13-18)19(23)21-16-6-2-1-3-7-16/h1-13,22H,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPYGESYJHMGCRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5918692 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-{4-[(3-pyridinylamino)sulfonyl]phenyl}benzamide](/img/structure/B6060643.png)
![2-{[(5-amino-1H-tetrazol-1-yl)imino]methyl}-4,6-diiodophenol](/img/structure/B6060650.png)

![2-{[4-(2-fluoro-4-methoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B6060667.png)
![1-(4-fluorobenzyl)-3-hydroxy-3-{[methyl(1,3-thiazol-2-ylmethyl)amino]methyl}-2-piperidinone](/img/structure/B6060674.png)
![5-{[4-(3-fluorobenzyl)-1-piperazinyl]carbonyl}-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-piperidinone](/img/structure/B6060676.png)
![1-[4-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)phenyl]ethanone](/img/structure/B6060680.png)
![N-(2-chlorophenyl)-2-({1-[2-(methylthio)phenyl]-1H-tetrazol-5-yl}thio)acetamide](/img/structure/B6060697.png)
![2-({[2-(2,4-dichlorophenyl)ethyl]amino}methylene)-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6060701.png)


![3-{[4-(cyclopropylmethyl)-1-piperazinyl]methyl}-3-hydroxy-1-(3-methylbenzyl)-2-piperidinone](/img/structure/B6060734.png)

![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-1,5-dimethyl-N-(tetrahydro-2-furanylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B6060747.png)